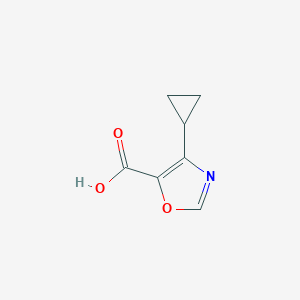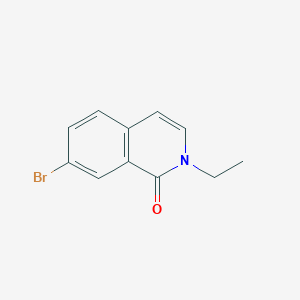
3-(2-Bromo-6-fluorophenyl)propanoic acid
Übersicht
Beschreibung
“3-(2-Bromo-6-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8BrFO2 . It has a molecular weight of 247.06 .
Molecular Structure Analysis
The InChI code for “3-(2-Bromo-6-fluorophenyl)propanoic acid” is 1S/C9H8BrFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) . This indicates that the molecule consists of a propanoic acid moiety attached to a bromo-fluoro-phenyl group.Physical And Chemical Properties Analysis
“3-(2-Bromo-6-fluorophenyl)propanoic acid” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Phloretic Acid Alternative
- Phloretic Acid for Polybenzoxazine : Phloretic acid, a derivative similar in structure to 3-(2-Bromo-6-fluorophenyl)propanoic acid, has been explored as a renewable building block for polybenzoxazine. This approach demonstrates a sustainable alternative to phenol, enhancing the reactivity of molecules towards benzoxazine ring formation and providing specific properties to aliphatic –OH bearing molecules or macromolecules, suitable for a wide range of applications (Trejo-Machin et al., 2017).
Structural Analysis and Effects
- Crystal Structures of Salts : The study of salts derived from related compounds such as (R)-2-methoxy-2-(1-naphthyl)propanoic acid has revealed interesting insights into the solid-state associations and conformations. This research helps understand how substituents impact crystal structures and intermolecular interactions (Ichikawa et al., 2017).
Novel Derivatives and Analgesic Applications
- Novel Benzodiazepine Derivatives : Derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid were designed as modulators for the Transient receptor potential vanilloid 1 (TRPV1). These derivatives have been investigated for their analgesic and sedative activities, demonstrating potential medicinal applications (Liu et al., 2018).
Reactivity and Acidity Studies
- Comparative DFT Study on Phenylacetic Acids : A detailed study on halogenated phenylacetic acids, which are structurally related to 3-(2-Bromo-6-fluorophenyl)propanoic acid, focused on their reactivity and acidity. This research provides valuable insights into the molecular behavior of these compounds, useful for further applications in material science and chemistry (Srivastava et al., 2015).
Environmental and Toxicological Assessments
- Environmental and Toxicological Assessment : Studies on compounds like ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate provide insights into the aquatic hazard, bioaccumulation, and screening risk assessments of fluorinated compounds. This research is crucial for understanding the environmental impact and safety profile of related fluorinated propanoic acids (Hoke et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-bromo-6-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLGOOMCDSXMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)
![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)
![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)








![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380699.png)

